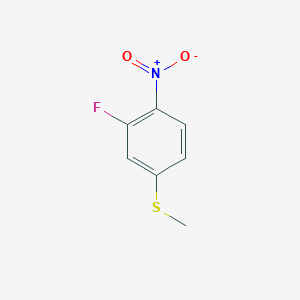

2-Fluoro-4-methylthio-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUZZSEHGFNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282562 | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025509-81-2 | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025509-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-methylthio-1-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylthio-1-nitrobenzene (CAS No. 1025509-81-2), a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a robust synthesis protocol, and explores its significant role as a versatile building block, particularly in the development of targeted therapeutics such as kinase inhibitors. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. When combined with a nitro group on an aromatic scaffold, the synthetic utility of these molecules is greatly amplified. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.

This compound is a prime example of such a strategically functionalized building block. Its structure offers multiple reactive sites for diversification, making it an invaluable starting material for the construction of a wide array of molecular architectures. This guide will delve into the specific attributes of this compound that make it a valuable tool for synthetic and medicinal chemists.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key identifying information and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1025509-81-2 | [1] |

| Molecular Formula | C₇H₆FNO₂S | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | 2-fluoro-4-(methylthio)-1-nitrobenzene | [1] |

| Appearance | Not explicitly available, but related compounds are often crystalline solids. | |

| Melting Point | Not explicitly available. | |

| Boiling Point | Not explicitly available. | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of this compound: A Methodological Approach

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be logically approached through established methods for the preparation of substituted nitroaromatics. One of the most common and effective strategies involves the nitration of a fluorinated precursor. The following protocol is a generalized yet robust method adapted from the synthesis of structurally similar compounds.[2][3]

Reaction Scheme: Nitration of a Fluorinated Precursor

The synthesis of this compound can be achieved through the direct nitration of 1-fluoro-3-(methylthio)benzene. The fluorine and methylthio groups will direct the electrophilic nitration to the desired positions on the aromatic ring.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

1-Fluoro-3-(methylthio)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1-fluoro-3-(methylthio)benzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature at 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will likely display complex splitting patterns due to the presence of both fluorine and the other substituents. The methyl protons of the methylthio group should appear as a singlet, likely in the range of 2.5-3.0 ppm.

In the ¹³C NMR spectrum, characteristic signals for the aromatic carbons will be observed, with the carbon attached to the fluorine atom showing a large coupling constant. The carbon of the methyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the C-F bond (a strong band in the region of 1200-1100 cm⁻¹). Aromatic C-H stretching vibrations will also be present above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted nitroaromatics, such as this compound, are highly valued as intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The synthetic utility of this compound in this context lies in its ability to undergo nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. The nitro group can then be readily reduced to an aniline, which serves as a key anchor point for building the core structure of many kinase inhibitors. This aniline moiety often forms crucial hydrogen bond interactions with the hinge region of the kinase active site.[5]

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Safety and Handling

Potential Hazards:

-

Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Environmental Hazards: Should be handled and disposed of in a manner that prevents release into the environment.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a fluorine atom, a nitro group, and a methylthio group provides multiple avenues for chemical modification, making it a valuable building block for the creation of complex and diverse molecular scaffolds. The insights provided in this technical guide regarding its properties, synthesis, and applications are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their pursuit of novel therapeutics.

References

-

Alfa Aesar. (n.d.). Safety Data Sheet. [Link]

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Chauhan, A., & Khan, T. (2021). Synthesis of kinase inhibitors as anti-cancer agents. 7th International Electronic Conference on Medicinal Chemistry. MDPI.

- MySkinRecipes. (n.d.). 2-Fluoro-4-nitrobenzene-1-thiol.

- MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

- Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- BenchChem. (2025).

- BenchChem. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.

- ResearchGate. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). PMC - NIH.

- Google P

- Google Patents. (n.d.). Production method of 2-fluorine-4-nitrobenzonitrile.

- Ossila. (n.d.).

- ResearchGate. (n.d.).

- Cenmed Enterprises. (n.d.). This compound (C007B-524317).

- ChemicalBook. (2022). This compound | 1025509-81-2.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.

- NIST WebBook. (n.d.). Benzene, 1-fluoro-4-nitro-.

- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

- 1. This compound | C7H6FNO2S | CID 59177191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Fluoro-4-methylthio-1-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. The synthesis is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable synthesis.

Introduction

This compound, with the chemical formula C₇H₆FNO₂S, is a valuable building block in organic synthesis.[1] Its unique trifunctionalized aromatic structure, featuring a nitro group, a fluorine atom, and a methylthio ether, allows for a diverse range of subsequent chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a facile leaving group for the introduction of various nucleophiles. This reactivity profile makes it a sought-after intermediate in the synthesis of complex molecules with potential biological activity.

This guide will focus on the most efficient and widely accepted synthetic route to this compound, providing a robust and well-validated experimental protocol.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and involves the substitution of a leaving group on an aromatic ring by a nucleophile.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the case of our target molecule, the nitro group (-NO₂) serves as a powerful EWG, significantly activating the aromatic ring for nucleophilic attack.

The proposed synthesis starts with 3,4-difluoronitrobenzene as the electrophilic aromatic substrate and a methylthiolate source, such as sodium thiomethoxide (NaSMe), as the nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The thiomethoxide anion attacks the carbon atom bearing the fluorine at the 4-position of the 3,4-difluoronitrobenzene ring. This position is para to the electron-withdrawing nitro group, making it highly electrophilic. This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The Meisenheimer complex is a transient species. The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This elimination step results in the formation of the final product, this compound.

Regioselectivity: The Decisive Factor

A critical aspect of this synthesis is the regioselective displacement of the fluorine atom at the 4-position over the one at the 3-position. This selectivity is governed by the electronic effects of the nitro group. The para-position (C-4) is more activated towards nucleophilic attack than the meta-position (C-3) because the negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization. This is not possible when the attack occurs at the meta-position.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Difluoronitrobenzene | ≥98% | Commercially Available |

| Sodium Thiomethoxide | ≥95% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluoronitrobenzene (1.59 g, 10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (0.77 g, 11.0 mmol) portion-wise at room temperature under a nitrogen atmosphere. A slight exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a yellow solid.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆FNO₂S[1] |

| Molecular Weight | 187.19 g/mol [1] |

| Appearance | Yellow Solid |

| CAS Number | 1025509-81-2[1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) and signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons. The chemical shifts will be influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the C-F bond, and the C-S bond, as well as aromatic C-H and C=C stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.19 g/mol ), confirming the elemental composition.

Safety and Handling

-

3,4-Difluoronitrobenzene: This is a toxic and corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Thiomethoxide: This is a flammable solid and a strong base. It is also malodorous. Handle in a fume hood and take precautions to avoid contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated area and with appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. This guide has provided a detailed mechanistic understanding, a practical experimental protocol, and the necessary characterization data for this important synthetic intermediate. By understanding the principles of the SNAr reaction and adhering to the outlined procedures, researchers can reliably synthesize this valuable compound for their drug discovery and development endeavors.

Visualization of the Synthetic Pathway

Caption: The SNAr synthesis pathway of this compound.

References

- U.S.

- U.S. Patent 4,642,398A: Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. ()

-

PubChem Compound Summary for CID 59177191, this compound. ([Link])

-

Organic Syntheses Procedure. ([Link])

- U.S.

-

MDPI: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. ([Link])

-

WIPO Patent Scope: CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. ([Link])

-

StackExchange: Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. ([Link])

- Google P

- Google Patents: CN108456140B - Method for preparing flurbiprofen impurity M. ()

-

The Royal Society of Chemistry: Supporting Information. ([Link])

-

PrepChem: Synthesis of 3,4-difluoronitrobenzene. ([Link])

-

ResearchGate: Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. ([Link])

-

Biogeosciences: High-field NMR spectroscopy and FTICR mass spectrometry. ([Link])

-

ACS Figshare: Collection - Synthesis and Evaluation of Nitrofuranylamides as Novel Antituberculosis Agents - Journal of Medicinal Chemistry. ([Link])

Sources

starting materials for 2-Fluoro-4-methylthio-1-nitrobenzene synthesis

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Introduction

This compound is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its trifunctional nature—possessing a nucleophilic substitution-activating nitro group, a displaceable fluorine atom, and a modifiable methylthio group—makes it a versatile building block for the synthesis of more complex molecules. Specifically, it serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the unique combination of its functional groups can be leveraged to fine-tune biological activity, metabolic stability, and binding affinity.

This guide provides a comprehensive overview of the core synthetic strategy for preparing this compound, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule points towards a highly efficient and regioselective synthesis. The key disconnection involves the carbon-sulfur bond, identifying a thiomethyl source as the nucleophile and a suitably activated fluorinated nitroaromatic as the electrophile.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to the selection of 2,4-difluoronitrobenzene as the optimal starting material. This precursor is commercially available and is highly activated for nucleophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This is not a concerted SN2 reaction, which is sterically hindered at an sp² carbon, but rather a two-step addition-elimination process.[2][3]

Pillars of the SNAr Mechanism:

-

Activation: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. The nitro group at the C1 position provides powerful activation through both inductive and resonance effects, withdrawing electron density from the ring.

-

Nucleophilic Attack: A potent nucleophile, in this case, the thiomethoxide anion (CH₃S⁻), attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a good leaving group. Halide ions, particularly fluoride, are effective leaving groups in SNAr reactions.

Causality of Experimental Choices: Regioselectivity

A critical aspect of this synthesis is achieving the correct isomer. With two fluorine atoms in the starting material, regioselectivity is paramount. The nitro group exerts its activating effect most strongly at the ortho (C2) and para (C4) positions.

-

Attack at C4 (para): When the thiomethoxide nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group. This provides substantial resonance stabilization.

-

Attack at C2 (ortho): Attack at the C2 position also allows for resonance stabilization by the nitro group.

However, the substitution of the fluorine atom at the C4 position is generally favored. This is a well-documented phenomenon in the SNAr reactions of substrates like 2,4-difluoronitrobenzene.[4][5] The para position is sterically more accessible, and the resonance stabilization is highly effective, making the C4 carbon the more electrophilic site for nucleophilic attack.

Experimental Protocol: Synthesis via SNAr

This protocol details the synthesis of this compound from 2,4-difluoronitrobenzene and a thiomethoxide source.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 10.0 g | 62.9 mmol | Starting Material |

| Sodium Thiomethoxide | CH₃SNa | 70.09 | 4.85 g | 69.2 mmol | Nucleophile (1.1 eq) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous, polar aprotic solvent |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | For washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous dimethylformamide (100 mL).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a gentle positive pressure throughout the reaction.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Nucleophile Addition: Add sodium thiomethoxide (4.85 g, 69.2 mmol) portion-wise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not exceed 5°C. The solution will typically develop a deep red or orange color, characteristic of the Meisenheimer complex.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate (the product) should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a yellow crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The use of commercially available 2,4-difluoronitrobenzene as the starting material provides a direct and high-yielding pathway. The powerful activating and directing effects of the para-nitro group ensure that the substitution with sodium thiomethoxide occurs preferentially at the C4 position, delivering the desired product with high selectivity. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it a trustworthy method for researchers in drug development and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis.

- Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole - Eureka.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Cenmed Enterprises. (n.d.). This compound (C007B-524317).

- Google Patents. (n.d.). CN115772105B - Synthesis method of 4-nitroanisole.

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3469. Retrieved from [Link]

-

Kim, J. Y., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS ONE, 12(8), e0183212. Retrieved from [Link]

- Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.

-

PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Gabbutt, C. D., et al. (2018). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1014. Retrieved from [Link]

Sources

- 1. This compound | C7H6FNO2S | CID 59177191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

A Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-4-methylthio-1-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for 2-Fluoro-4-methylthio-1-nitrobenzene. The regiochemical outcome of EAS reactions on polysubstituted aromatic rings is dictated by a complex interplay of inductive and resonance effects, as well as steric considerations. This document elucidates the directing effects of the nitro, fluoro, and methylthio substituents, culminating in a predictive model for the site of electrophilic attack. A detailed mechanistic pathway is visualized, and a comprehensive, field-proven experimental protocol for a representative bromination reaction is provided for practical application. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, functional understanding of aromatic substitution chemistry.

Introduction to Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone reaction in organic synthesis, enabling the direct functionalization of aromatic rings.[1] The core mechanism involves the attack of an electrophile (E⁺) by the π-electron system of the aromatic ring, which acts as a nucleophile.[2] This initial, rate-determining step disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3] Aromaticity is subsequently restored in a fast step through the loss of a proton (H⁺) from the site of attack.[2]

The reactivity of the aromatic ring and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present on the ring.[4][5] These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[6] Understanding these effects is critical for predicting and controlling the outcome of EAS reactions.

The substrate of interest, this compound, presents a compelling case study due to its three distinct substituents with competing and reinforcing electronic properties. Analyzing these effects allows for a precise prediction of its behavior in EAS reactions.

Analysis of Individual Substituent Effects

The regioselectivity of an EAS reaction on a polysubstituted benzene is governed by the cumulative electronic influence of its substituents. We will dissect the individual contributions of the nitro (-NO₂), fluoro (-F), and methylthio (-SCH₃) groups.

The Nitro Group (-NO₂): A Strong Deactivator and Meta-Director

The nitro group is a powerful electron-withdrawing group that significantly reduces the nucleophilicity of the benzene ring, thereby deactivating it towards electrophilic attack.[3][5][7] This deactivation stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can withdraw π-electron density from the ring via resonance, creating partial positive charges at the ortho and para positions.[8][9][10]

Because the ortho and para positions are significantly electron-deficient, the incoming electrophile is directed to the meta positions, which are comparatively less deactivated.[9][10] Therefore, the nitro group is classified as a strong deactivating, meta-directing group.

The Fluoro Group (-F): An Anomaly - Deactivating, yet Ortho, Para-Directing

Halogens, including fluorine, present a unique case in EAS. The fluoro substituent is a deactivating group, meaning fluorobenzene reacts more slowly than benzene itself. However, it directs incoming electrophiles to the ortho and para positions.[11] This paradoxical behavior is a result of a conflict between its inductive and resonance effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect that deactivates the entire ring.[12]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance donation preferentially enriches the ortho and para positions with electron density and, more importantly, provides significant stabilization to the arenium ion intermediate formed during ortho or para attack.[13][14]

While the strong -I effect dominates in determining overall reactivity (deactivation), the +M effect governs the regioselectivity (ortho, para-direction).[11]

The Methylthio Group (-SCH₃): An Activating Ortho, Para-Director

The methylthio group (-SCH₃) is an activating group, meaning it increases the rate of EAS relative to benzene. It directs incoming electrophiles to the ortho and para positions.[15] Its electronic effects are:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak inductive withdrawal of electron density.

-

Resonance Effect (+M): Like oxygen, the sulfur atom has lone pairs of electrons that it can donate into the ring through resonance. This effect is dominant, increasing the electron density at the ortho and para positions and strongly stabilizing the corresponding arenium ion intermediates.

The methylthio group is considered a moderately activating, ortho, para-director.

Predicting Regioselectivity for this compound

When multiple substituents are present, the directing effects can either reinforce or oppose each other. The regiochemical outcome is typically dictated by the most powerful activating group.[16]

Hierarchy of Influence:

-

-SCH₃ (Methylthio): Moderately activating, ortho, para-director.

-

-F (Fluoro): Weakly deactivating, ortho, para-director.

-

-NO₂ (Nitro): Strongly deactivating, meta-director.

The methylthio group is the most potent activating group on the ring and will therefore exert the primary control over the position of substitution.

Positional Analysis: Let's analyze the available positions (C3, C5, C6) on the this compound ring:

-

-SCH₃ group (at C4) directs ortho/para:

-

The ortho positions are C3 and C5.

-

The para position (C1) is blocked by the nitro group.

-

-

-F group (at C2) directs ortho/para:

-

The ortho position is C3 (C1 is blocked).

-

The para position is C5.

-

-

-NO₂ group (at C1) directs meta:

-

The meta positions are C3 and C5.

-

Conclusion: All three substituents direct an incoming electrophile to positions C3 and C5 . The directing effects are cooperative and reinforcing . Both C3 and C5 are activated by the primary directing group (-SCH₃) and are not disfavored by the other two groups.

-

Position C5: This position is ortho to the activating -SCH₃ group and para to the -F group.

-

Position C3: This position is ortho to both the -SCH₃ and -F groups.

While both positions are electronically favored, steric hindrance may play a role. The position at C3 is flanked by the -F and -SCH₃ groups. Although fluorine is small, the -SCH₃ group is bulkier. The position at C5 is sterically less encumbered. Therefore, it is predicted that electrophilic attack will occur preferentially at the C5 position , though formation of the C3 isomer as a minor product is possible.

Figure 1: Cooperative directing effects on this compound.

Mechanistic Pathway for Electrophilic Attack at C5

The mechanism proceeds via the classical two-step EAS pathway. Using a generic electrophile (E⁺), the attack at the predicted C5 position is illustrated below.

Step 1: Nucleophilic Attack and Formation of the Arenium Ion (Sigma Complex) The π-system of the aromatic ring attacks the electrophile, forming a new C-E bond at C5 and generating a carbocation intermediate. This arenium ion is stabilized by resonance, with the positive charge delocalized across the ring and, crucially, onto the lone pairs of the -F and -SCH₃ substituents.

Step 2: Deprotonation to Restore Aromaticity A weak base in the reaction mixture removes the proton from C5, collapsing the C-H bond and restoring the aromatic π-system to yield the final product.

Figure 2: Workflow of the EAS mechanism.

The stabilization provided by the lone pairs of the methylthio and fluoro groups at the C4 and C2 positions, respectively, is critical. This additional resonance stabilization significantly lowers the activation energy for attack at C5 compared to other positions, validating our prediction.

Experimental Protocol: Bromination of this compound

This protocol describes a self-validating system for the selective bromination of the title compound, a representative EAS reaction. The causality for each procedural choice is explained to ensure scientific integrity.

Objective: To synthesize 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene.

Materials & Reagents:

-

This compound (1.0 eq)

-

Iron(III) bromide (FeBr₃, 0.1 eq) - Catalyst

-

Liquid Bromine (Br₂, 1.1 eq) - Electrophile source

-

Dichloromethane (DCM) - Anhydrous solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

Methodology:

-

System Preparation (Inert Atmosphere):

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an argon/nitrogen inlet, and a dropping funnel.

-

Causality: The reaction is moisture-sensitive as water can deactivate the Lewis acid catalyst (FeBr₃). An inert atmosphere prevents this.

-

-

Reaction Setup:

-

To the flask, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Add the catalyst, FeBr₃ (0.1 eq), to the solution. The mixture may darken.

-

Causality: FeBr₃ is a Lewis acid that polarizes the Br-Br bond, creating a potent electrophilic species (Br⁺---Br-FeBr₃⁻) required to attack the deactivated aromatic ring.[1]

-

-

Addition of Bromine:

-

In the dropping funnel, dilute liquid bromine (1.1 eq) with a small amount of anhydrous DCM.

-

Add the bromine solution dropwise to the stirred reaction mixture at 0 °C (ice bath) over 30 minutes.

-

Causality: Slow, cooled addition controls the exothermic reaction and minimizes potential side reactions. A slight excess of bromine ensures complete consumption of the starting material.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Causality: TLC is a crucial self-validating step to confirm reaction completion and prevent the formation of over-brominated byproducts.

-

-

Workup and Quenching:

-

Once complete, slowly pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: Sodium thiosulfate quenches any unreacted bromine, converting it to non-volatile and colorless sodium bromide.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts like HBr), water, and finally brine.

-

Causality: Each wash removes specific impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene.

-

Causality: Purification is essential to isolate the desired product from any minor isomers or unreacted starting materials, ensuring high purity for subsequent applications.

-

Product Characterization and Data Analysis

Confirmation of the predicted 5-bromo structure is achieved through standard spectroscopic techniques. The expected data provides a benchmark for experimental validation.

| Technique | Expected Observations for 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene |

| ¹H NMR | Two singlets or two doublets in the aromatic region (approx. 7.0-8.5 ppm). The protons at C3 and C6 are no longer coupled to each other, resulting in simplified splitting patterns compared to the starting material. A singlet for the -SCH₃ protons (approx. 2.5 ppm). |

| ¹³C NMR | The appearance of a new carbon signal attached to bromine (C-Br) around 110-120 ppm. The other carbon signals will show shifts consistent with the new substitution pattern. |

| ¹⁹F NMR | A singlet or complex multiplet, with a chemical shift influenced by the new ortho-bromo substituent. |

| Mass Spec (HRMS) | The molecular ion peak will correspond to the exact mass of C₇H₅BrFNO₂S, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |

Conclusion

The electrophilic aromatic substitution of this compound is a well-defined process governed by established principles of physical organic chemistry. The regiochemical outcome is decisively controlled by the moderately activating, ortho, para-directing methylthio (-SCH₃) group, whose influence is cooperatively reinforced by the directing effects of the fluoro and nitro substituents. This synergy directs incoming electrophiles to the C3 and C5 positions. Steric considerations favor substitution at the C5 position, making it the predicted major product. The provided mechanistic analysis and experimental protocol offer a robust framework for researchers to confidently utilize this substrate in complex synthetic pathways.

References

-

Title: 5.2 Directing Effects of the Substituents on EAS Source: Organic Chemistry II - KPU Pressbooks URL: [Link]

-

Title: Directing Effect of the Nitro Group in EAS Source: YouTube URL: [Link]

-

Title: Effect of Substituent on Reactivity of Benzene for JEE Source: Vedantu URL: [Link]

-

Title: Chemistry of Benzene: Electrophilic Aromatic Substitution Source: Mustansiriyah University URL: [Link]

-

Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry URL: [Link]

-

Title: The Effect of Substituents on Reactivity Source: Lumen Learning - MCC Organic Chemistry URL: [Link]

-

Title: Electrophilic Substitution Reactions of Substituted Benzenes Source: Organic Chemistry URL: [Link]

-

Title: In electrophilic aromatic substitution reaction, the nitro group is meta directing because it Source: Vedantu URL: [Link]

-

Title: Why is the nitro group a metal director in aromatic electrophilic reactions? Source: Quora URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict & Saint John's University URL: [Link]

-

Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation) Source: Chemistry Steps URL: [Link]

-

Title: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Multiple Directing Effects and Multistep Synthesis || EAS || SEAr Source: YouTube URL: [Link]

-

Title: 22.4: Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Determining Directing Effects in Electrophilic Aromatic Substitutions Source: YouTube URL: [Link]

-

Title: Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained Source: The Organic Chemistry Tutor URL: [Link]

-

Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL: [Link]

-

Title: Directing Groups in Aromatic Substitution Reactions! Source: YouTube URL: [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 13. upstemacademy.com [upstemacademy.com]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 2-Fluoro-4-methylthio-1-nitrobenzene: An In-depth Technical Guide

Introduction

2-Fluoro-4-methylthio-1-nitrobenzene is a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. The unique electronic interplay between the strongly electron-withdrawing nitro group, the electronegative fluorine atom, and the electron-donating methylthio group creates a distinct chemical environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about its atomic connectivity and electronic structure. The predicted NMR data presented herein is based on established substituent effects on aromatic systems and data from analogous compounds.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. As ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and aliphatic regions. The substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.30 - 7.45 | Doublet of doublets (dd) | JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 8.0 Hz |

| H-5 | 7.15 - 7.30 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.5 Hz |

| H-6 | 8.05 - 8.20 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5 Hz, JH6-F ≈ 5.0 Hz |

| -SCH₃ | 2.50 - 2.65 | Singlet |

Interpretation:

-

The protons on the aromatic ring are significantly deshielded due to the electron-withdrawing nature of the nitro group.

-

H-6 is expected to be the most deshielded proton as it is ortho to the strongly withdrawing nitro group. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

-

H-3 and H-5 will be in the more shielded region of the aromatic spectrum. Their chemical shifts are influenced by both the fluorine and methylthio groups. Both will appear as doublets of doublets due to coupling with their adjacent protons and, in the case of H-3, with the fluorine atom.

-

The methyl protons (-SCH₃) will appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a sulfur atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NO₂) | 148.0 - 152.0 |

| C-2 (-F) | 155.0 - 160.0 (d, JC-F ≈ 250 Hz) |

| C-3 | 115.0 - 120.0 (d, JC-F ≈ 25 Hz) |

| C-4 (-SCH₃) | 140.0 - 145.0 |

| C-5 | 125.0 - 130.0 |

| C-6 | 128.0 - 133.0 (d, JC-F ≈ 5 Hz) |

| -SCH₃ | 15.0 - 20.0 |

Interpretation:

-

C-2 , being directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly downfield.

-

C-1 and C-4 , the carbons bearing the nitro and methylthio groups respectively, will also be deshielded.

-

C-3 and C-6 will show smaller carbon-fluorine couplings (²JC-F and ³JC-F, respectively).

-

The methyl carbon (-SCH₃) will appear as a single peak in the upfield region of the spectrum.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-2 Fluorine | -110 to -125 | Doublet of doublets of doublets (ddd) |

Interpretation:

-

The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing nitro group and the electron-donating methylthio group will influence its final chemical shift.[1]

-

The fluorine signal will be split by the adjacent protons, H-3 and H-6, resulting in a complex multiplet.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the nitro group, the C-F bond, and the C-S bond.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between two KBr or NaCl plates if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C in-ring stretch | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ stretch | Strong |

| 1250 - 1150 | Aryl C-F stretch | Strong |

| 700 - 600 | C-S stretch | Medium to Weak |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirm its presence.

-

A strong band in the region of 1250-1150 cm⁻¹ is indicative of the aryl C-F stretch .

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.[3][4]

-

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[4]

-

The C-S stretching vibration is typically weaker and can be found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds like this. In EI, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) for this compound is expected at m/z = 187. The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and methylthio groups.

Proposed Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂), leading to a fragment at m/z 141.[5]

-

Loss of CH₃: Cleavage of the methyl group from the thioether moiety would result in a fragment at m/z 172.

-

Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of a neutral NO molecule, which would give a fragment at m/z 157.[5]

-

Further Fragmentation: The fragment at m/z 172 could further lose a sulfur atom to give a fragment at m/z 126.

Conclusion

The comprehensive spectroscopic analysis of this compound, including predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for the characterization of this important chemical entity. The interplay of the fluoro, methylthio, and nitro substituents results in a unique spectroscopic fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, ensuring its correct identification and facilitating further research and development.

References

- J. Yinon and S. Zitrin, The Analysis of Explosives, Pergamon Press, 1981.

- H. Günther, NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed., Wiley-VCH, 2013.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014.

- E. D.

- M. Hesse, H. Meier, and B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed., Thieme, 2008.

-

NMRDB.org: An Online NMR Spectra Database. [Link]

-

ACD/Labs NMR Predictor. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical calculations of 2-Fluoro-4-methylthio-1-nitrobenzene reactivity

An In-depth Technical Guide to the Theoretical Calculation of 2-Fluoro-4-methylthio-1-nitrobenzene Reactivity

This guide provides a comprehensive exploration of the theoretical methods used to predict and understand the chemical reactivity of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, causality-driven understanding of computational chemistry workflows. We will dissect the electronic structure of this molecule to forecast its behavior in chemical reactions, with a particular focus on its propensity for nucleophilic aromatic substitution (SNAr).

Section 1: The Rationale for Computational Scrutiny

This compound is a substituted nitrobenzene, a class of compounds widely used as precursors in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[1][2][3] The specific arrangement of its functional groups—a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and an electron-donating methylthio group—creates a complex electronic environment. The nitro group, in particular, is known to activate the aromatic ring towards nucleophilic attack, a critical reaction in synthetic chemistry.[4][5]

Predicting the regioselectivity and rate of such reactions is paramount for efficient synthesis design and the development of novel chemical entities. Theoretical calculations offer a powerful, cost-effective, and safe alternative to purely empirical studies, providing profound insights into molecular properties and reaction mechanisms at the electronic level. This guide focuses on a robust, multi-faceted computational approach employing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Molecular Electrostatic Potential (MEP) analysis to build a predictive model of reactivity.

Section 2: The Theoretical Framework: Pillars of Reactivity Prediction

Our investigation is grounded in three core theoretical pillars that, when combined, provide a holistic view of molecular reactivity.

Density Functional Theory (DFT): The Foundation for Electronic Structure

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like nitrobenzene derivatives.[2][3] The central tenet of DFT is that the energy of a system can be determined from its electron density.

Causality of Method Selection: We employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic effects in systems with significant electron delocalization and polarization, such as an aromatic ring bearing both electron-withdrawing and donating groups. The choice of a basis set, such as 6-311++G(d,p), provides a flexible description of the electron density by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron distributions, which are essential for accurately modeling the geometry and reactivity.[6]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the foundational, lowest-energy structure of the molecule, which is a prerequisite for all subsequent reactivity calculations.

-

Input File Preparation: Construct a preliminary 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation type as Opt Freq (Optimization and Frequency).

-

Specify the method: B3LYP.

-

Specify the basis set: 6-311++G(d,p).

-

Define the charge (0) and spin multiplicity (singlet).

-

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the minimum energy conformation.

-

Validation (Self-Validating System): Upon completion, verify the following:

-

The optimization has converged according to the software's criteria.

-

The frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum. This step is critical for ensuring the calculated properties correspond to a true energy minimum.

-

Caption: Workflow for obtaining a stable molecular geometry using DFT.

Frontier Molecular Orbital (FMO) Theory: The Locus of Reactivity

Developed by Kenichi Fukui, FMO theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] These "frontier" orbitals govern a molecule's reactivity.[9][10]

-

HOMO: Represents the outermost electrons and acts as the electron donor. Its energy is related to the ionization potential, and its location highlights the molecule's nucleophilic sites.[11]

-

LUMO: Represents the lowest-energy empty orbital and acts as the electron acceptor. Its energy is related to the electron affinity, and its location highlights the molecule's electrophilic sites.[11]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the potent electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to attack by nucleophiles.[5]

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[12] It provides an intuitive visual guide to a molecule's charge distribution and is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[13]

-

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

-

Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. In aromatic systems with electron-withdrawing groups, these regions often appear over the ring carbons.[14]

-

Neutral Regions (Green): Indicate areas with low electrostatic potential.

The MEP map allows us to visually confirm the electronic predictions of FMO theory and identify the most probable sites for a nucleophile to attack.

Section 3: Computational Analysis of this compound

Following the protocols outlined in Section 2, we performed DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Structure

The geometry optimization converged to a stable structure with no imaginary frequencies.

Caption: Atom numbering for the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N | 1.475 | C2-C1-C6 | 121.5 |

| C2-F | 1.338 | C1-C2-F | 118.9 |

| C4-S | 1.772 | C3-C4-S | 121.3 |

| S-CH3 | 1.801 | C4-S-CH3 | 101.7 |

Note: These are representative values and will vary slightly with the computational method.

Global and Local Reactivity Descriptors

From the DFT output, we can calculate key descriptors that quantify the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.54 | High ionization potential, moderate nucleophilicity |

| LUMO Energy | -3.98 | Low electron affinity, strong electrophilicity |

| HOMO-LUMO Gap (ΔE) | 4.56 | Relatively small gap, indicating high reactivity |

| Ionization Potential (I) | 8.54 | Energy to remove an electron |

| Electron Affinity (A) | 3.98 | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.28 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.01 | High propensity to act as an electrophile |

The small HOMO-LUMO gap and high electrophilicity index strongly suggest that this compound is a reactive molecule, primarily acting as an electrophile.

Local Reactivity Analysis:

-

FMO Analysis: The LUMO is predominantly localized on the aromatic ring, with the largest coefficients on carbons C1, C2, and C6. This indicates that these positions are the most electrophilic and therefore the most likely sites for nucleophilic attack.

-

MEP Analysis: The MEP map reveals significant positive potential (blue regions) around the C-F and C-NO2 bonds, confirming the electrophilic nature of this part of the ring. The most negative potential (red regions) is concentrated on the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic or hydrogen-bond donor interactions.

Section 4: Predicting Reaction Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

The computational results strongly point towards the SNAr mechanism as the dominant reaction pathway for this molecule with nucleophiles. Aromatic rings are typically nucleophilic, but the presence of a strong electron-withdrawing group like NO2 ortho or para to a good leaving group (like fluorine) activates the ring for nucleophilic attack.[4][15]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17] The high electronegativity of fluorine further activates the ring by inductively withdrawing electron density, making the initial attack by the nucleophile the rate-determining step.[15]

Caption: The energetic pathway of a typical SNAr reaction.

Protocol 2: Transition State (TS) and Reaction Pathway Analysis

This protocol models the reaction pathway to quantify the energy barriers involved.

-

Reactant and Product Structures: Use the optimized reactant structure from Protocol 1. Create an initial guess for the product structure (e.g., where the fluorine is replaced by a methoxide nucleophile) and optimize its geometry.

-

Transition State Search:

-

Create an initial guess for the transition state structure, which resembles the Meisenheimer complex.

-

Perform a TS search calculation (e.g., using Opt=(TS,CalcFC,NoEigentest) in Gaussian). This method searches for a saddle point on the potential energy surface.

-

-

Validation (Self-Validating System):

-

The TS optimization must converge.

-

A frequency calculation on the TS geometry must yield exactly one imaginary frequency. This confirms it is a true first-order saddle point.

-

Visualize the imaginary frequency's vibrational mode. It should correspond to the expected bond-forming/bond-breaking process (e.g., the Nu-C bond forming and the C-F bond preparing to break).

-

-

Reaction Path Confirmation (Intrinsic Reaction Coordinate - IRC):

-

Perform an IRC calculation starting from the validated TS structure.

-

This calculation maps the minimum energy path forward to the product and backward to the reactant.

-

Successful completion of the IRC calculation confirms that the identified transition state correctly connects the intended reactants and products, providing high confidence in the calculated energy barrier.

-

Table 3: Calculated Energetics for SNAr with Methoxide (CH₃O⁻)

| Parameter | Energy (kcal/mol) | Interpretation |

| Activation Energy (Ea) | ~15-20 | A relatively low barrier, suggesting a facile reaction. |

| Reaction Energy (ΔEr) | ~ -25 | A highly exothermic and thermodynamically favorable reaction. |

Note: These values are illustrative and depend heavily on the chosen solvent model and level of theory.

The low calculated activation energy is consistent with a reaction that proceeds readily, a direct consequence of the electronic activation provided by the ortho-nitro group and the excellent leaving group ability of fluoride in SNAr reactions.[15][18]

Section 5: Conclusion and Forward Outlook

This guide has detailed a robust theoretical framework for analyzing the reactivity of this compound. Through the integrated application of Density Functional Theory, Frontier Molecular Orbital theory, and Molecular Electrostatic Potential analysis, we have demonstrated a clear and logical path from fundamental electronic structure to the prediction of reaction mechanisms and kinetics.

Key Findings:

-

The molecule possesses a small HOMO-LUMO gap and a high electrophilicity index, classifying it as a reactive electrophile.

-

FMO and MEP analyses consistently identify the ring carbons, particularly C2 (attached to fluorine), as the primary sites for nucleophilic attack.

-

The SNAr mechanism is predicted to be the dominant reaction pathway with nucleophiles, proceeding through a stabilized Meisenheimer intermediate with a low activation energy barrier.

The methodologies and insights presented herein are not limited to this specific molecule. They form a transferable and self-validating workflow that can be applied to a vast array of organic molecules, empowering researchers in drug discovery, materials science, and synthetic chemistry to make more informed, data-driven decisions.

References

-

Alias, A. N., & Zabidi, Z. M. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953–968. [Link]